3-Chloro-2-(pyrrolidin-1-yl)pyridine

Medicinal Chemistry Cross-Coupling Pyridine Functionalization

This heterocyclic building block features a unique 3-chloro, 2-pyrrolidine pattern essential for PRC2 inhibitor programs (20 nM IC50). The ortho-chloro placement enables efficient cross-coupling for rapid C3 diversification. Strictly verify substitution pattern to avoid inactive positional isomers (e.g., 2-chloro or 4-chloro).

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
Cat. No. B12862644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(pyrrolidin-1-yl)pyridine
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CC=N2)Cl
InChIInChI=1S/C9H11ClN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
InChIKeyXRMMQYORPOLLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-(pyrrolidin-1-yl)pyridine: Procurement Specifications & Core Properties for Drug Discovery


3-Chloro-2-(pyrrolidin-1-yl)pyridine (CAS 1289079-66-8, MW 182.65 g/mol) is a halogenated pyridine derivative featuring a pyrrolidine ring at the 2-position and a chloro substituent at the 3-position . This dual-functionalized heterocyclic scaffold is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, enabling rapid diversification through the reactive chloro handle for cross-coupling or SNAr reactions . Its structural class is recurrent in kinase inhibitor programs and central nervous system (CNS) receptor modulators .

3-Chloro-2-(pyrrolidin-1-yl)pyridine: Why Regioisomeric Analogs Are Not Viable Substitutes


Direct substitution of 3-chloro-2-(pyrrolidin-1-yl)pyridine with its positional isomers (e.g., 4-chloro-2-(pyrrolidin-1-yl)pyridine or 2-chloro-6-(pyrrolidin-1-yl)pyridine) is scientifically invalid for most advanced synthetic routes due to distinct electronic and steric environments that dictate divergent reactivity . The 3-chloro placement ortho to the pyrrolidine nitrogen creates a unique dipole and electron density distribution, altering nucleophilic aromatic substitution rates and Suzuki-Miyaura cross-coupling efficiencies compared to meta or para analogs . Furthermore, in receptor-ligand interactions, even minor shifts in halogen position (e.g., chloro at C3 vs C4) result in order-of-magnitude changes in binding affinity and selectivity profiles, as documented in pyrrolidine-pyridine nAChR and mGlu5 receptor series .

3-Chloro-2-(pyrrolidin-1-yl)pyridine: Quantitative Differentiator Analysis vs. Closest Analogs


Reactive Handle Reactivity: C3 Chloro vs. C4 Chloro Isomer in Cross-Coupling

The 3-chloro substituent in 3-chloro-2-(pyrrolidin-1-yl)pyridine exhibits markedly different reactivity compared to the 4-chloro analog (4-chloro-2-(pyrrolidin-1-yl)pyridine) in palladium-catalyzed reactions due to electronic deactivation from the adjacent pyrrolidine nitrogen. While both are aryl chlorides, the ortho relationship to the amine nitrogen in the target compound lowers the LUMO energy at the C3 position, facilitating oxidative addition .

Medicinal Chemistry Cross-Coupling Pyridine Functionalization

EED Inhibition: 20 nM IC50 Against Polycomb Repressive Complex 2

3-Chloro-2-(pyrrolidin-1-yl)pyridine (as part of a larger inhibitor scaffold) demonstrates potent inhibition of the Embryonic Ectoderm Development (EED) protein, a core subunit of PRC2, with an IC50 of 20 nM in a TR-FRET probe displacement assay . This potency is notable when considering the activity cliff observed with close structural analogs lacking the 3-chloro substitution, which exhibit significantly reduced or no effect (IC50 > 10,000 nM) .

Epigenetics Polycomb Repressive Complex 2 (PRC2) Cancer Therapeutics

Physicochemical Differentiation: Boiling Point and Density vs. Non-Chlorinated Parent

The introduction of the 3-chloro atom significantly alters the bulk physicochemical properties of the pyrrolidine-pyridine scaffold. 3-Chloro-2-(pyrrolidin-1-yl)pyridine exhibits a boiling point of 282.7±25.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ . In comparison, the non-chlorinated parent, 2-(pyrrolidin-1-yl)pyridine, has a molecular weight of 148.21 g/mol and a correspondingly lower boiling point (estimated ~220-240 °C) and density (~1.0 g/cm³) .

Physicochemical Properties Formulation Procurement Specifications

Structural Comparison: 3-Chloro vs. 2-Chloro Regioisomer in Pyrrolidine-Pyridine Series

The regioisomeric placement of the chloro substituent drastically alters the compound's utility. While 2-chloro-4-(pyrrolidin-1-yl)pyridine (CAS 874758-84-6) and 4-chloro-2-(pyrrolidin-1-yl)pyridine (CAS 1209459-01-7) exist as distinct chemical entities with the same molecular formula (C9H11ClN2, MW 182.65) , the 3-chloro isomer (the target compound) is uniquely positioned for derivatization at the C3 position, a critical vector in numerous kinase inhibitor and GPCR modulator pharmacophores . The 2-chloro analog lacks the adjacent pyrrolidine nitrogen's activation, and the 4-chloro analog provides a less favorable geometry for certain receptor binding pockets .

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

3-Chloro-2-(pyrrolidin-1-yl)pyridine: High-Value Procurement-Driven Applications


Epigenetic Drug Discovery: PRC2/EED Inhibitor Lead Optimization

Medicinal chemistry teams developing PRC2 inhibitors for oncology indications should prioritize 3-chloro-2-(pyrrolidin-1-yl)pyridine as a core building block. The 20 nM IC50 against EED, derived from the 3-chloro substituent, represents a >500-fold improvement over non-chlorinated analogs . This scaffold serves as a privileged starting point for synthesizing analogs with optimized PK/PD properties, leveraging the C3 chloro handle for late-stage diversification.

CNS Receptor Modulator Synthesis (mGlu5 and nAChR)

Given the well-documented structure-activity relationships in pyrrolidine-pyridine series targeting mGlu5 and nicotinic acetylcholine receptors (nAChRs), the 3-chloro-2-(pyrrolidin-1-yl)pyridine scaffold is a key intermediate . Its specific substitution pattern is essential for achieving the desired allosteric modulation and brain penetration profiles seen in advanced leads. Substitution with 2-chloro or 4-chloro isomers is not recommended due to significant drops in target affinity and selectivity .

Parallel Library Synthesis via C3-Chloro Cross-Coupling

High-throughput chemistry groups can leverage the ortho-chloro substituent for rapid parallel synthesis of diverse compound libraries. The enhanced reactivity of the C3 chloro compared to the C4 chloro isomer allows for efficient Suzuki-Miyaura or Buchwald-Hartwig couplings under mild conditions, facilitating the exploration of C3 chemical space. The unique density (1.2 g/cm³) and boiling point (283 °C) dictate specific handling and purification protocols that differ from non-chlorinated analogs.

Chemical Process Development and CMC Support

For CROs and pharmaceutical process chemistry groups, this compound's distinct physicochemical profile (BP 282.7 °C, density 1.2 g/cm³) necessitates tailored engineering controls for large-scale procurement and synthesis. These properties ensure consistent quality during distillation, crystallization, and formulation, differentiating it from lower-boiling, less dense non-halogenated pyridine building blocks.

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